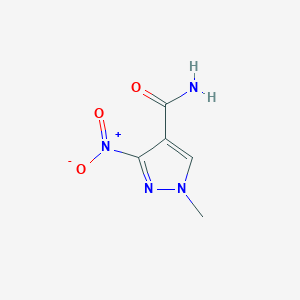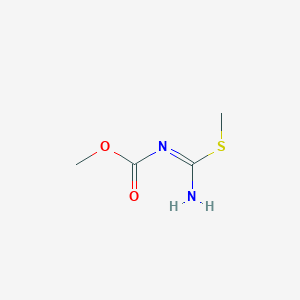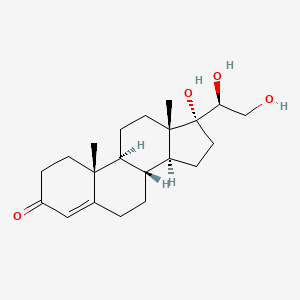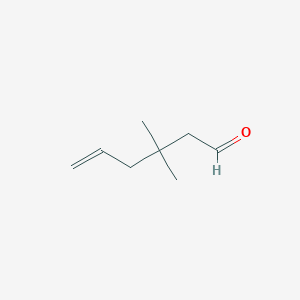
3,5-Dicarboxypyridine 1-oxide
Descripción general
Descripción
3,5-Dicarboxypyridine 1-oxide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two carboxyl groups at the 3 and 5 positions of the pyridine ring, along with an N-oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dicarboxypyridine 1-oxide typically involves the oxidation of 3,5-dicarboxypyridine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective formation of the N-oxide group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dicarboxypyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized to form more complex structures.
Reduction: The N-oxide group can be reduced back to the parent pyridine compound.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium tungstate, and other peroxides.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Acid chlorides, amines, and alcohols under appropriate conditions.
Major Products:
Oxidation: Higher oxidation states of the N-oxide.
Reduction: 3,5-Dicarboxypyridine.
Substitution: Various esters, amides, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
3,5-Dicarboxypyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and its ability to modulate biological pathways.
Industry: Utilized in the development of catalysts for organic transformations and in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dicarboxypyridine 1-oxide involves its ability to interact with various molecular targets. The N-oxide group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the carboxyl groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and other biochemical processes.
Comparación Con Compuestos Similares
3,5-Dicarboxypyridine: Lacks the N-oxide group, resulting in different chemical reactivity and applications.
4-Carboxypyridine N-oxide: Contains a single carboxyl group and an N-oxide group, leading to distinct properties and uses.
2,6-Dicarboxypyridine N-oxide: Similar structure but with carboxyl groups at different positions, affecting its chemical behavior.
Uniqueness: 3,5-Dicarboxypyridine 1-oxide is unique due to the presence of both carboxyl groups and the N-oxide functional group, which confer specific reactivity and potential for diverse applications in catalysis, medicinal chemistry, and material science.
Propiedades
IUPAC Name |
1-oxidopyridin-1-ium-3,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-6(10)4-1-5(7(11)12)3-8(13)2-4/h1-3H,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSXNMIWCDXWJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1C(=O)O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493652 | |
| Record name | 1-Oxo-1lambda~5~-pyridine-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39911-72-3 | |
| Record name | 1-Oxo-1lambda~5~-pyridine-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methylbenzo[f]quinoline](/img/structure/B3052188.png)









